molecular formula C25H30N2O5S B11357161 Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate

Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate

Cat. No.: B11357161
M. Wt: 470.6 g/mol
InChI Key: UJQYHMPRPPNBDO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate involves multiple steps. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Ethyl 1-[(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-4-piperidinecarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the dibenzo-thiazine core with the piperidinecarboxylate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O5S

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 1-[2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H30N2O5S/c1-4-32-25(29)18-11-13-26(14-12-18)24(28)16-27-22-10-9-19(17(2)3)15-21(22)20-7-5-6-8-23(20)33(27,30)31/h5-10,15,17-18H,4,11-14,16H2,1-3H3

InChI Key

UJQYHMPRPPNBDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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